2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide
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Overview
Description
2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Dimethylation: The indole core is then dimethylated at the 1 and 2 positions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Acylation: The dimethylindole is then acylated with an appropriate acyl chloride to introduce the 2-oxoacetamide group.
N-Alkylation: Finally, the N-(2-methoxyethyl) group is introduced through an alkylation reaction using 2-methoxyethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Biological Studies: Investigation of its biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating signal transduction pathways.
DNA Intercalation: Potential to intercalate into DNA, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,2-dimethylindol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide
- 2-(1,2-dimethylindol-3-yl)-N-(2-chloroethyl)-2-oxoacetamide
- 2-(1,2-dimethylindol-3-yl)-N-(2-ethyl)-2-oxoacetamide
Uniqueness
2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide is unique due to its specific substitution pattern, which may confer distinct pharmacological properties and reactivity compared to its analogs. The presence of the methoxyethyl group can influence its solubility, bioavailability, and interaction with biological targets.
Properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-(2-methoxyethyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10-13(14(18)15(19)16-8-9-20-3)11-6-4-5-7-12(11)17(10)2/h4-7H,8-9H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUXYVFCTNKZEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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